N-(2-methoxyphenethyl)-2-(5-methyl-3-(morpholine-4-carbonyl)-1H-pyrazol-1-yl)acetamide
Description
This compound features a pyrazole core substituted at position 3 with a morpholine-4-carbonyl group and at position 5 with a methyl group. The acetamide side chain is linked to a 2-methoxyphenethyl group.
Properties
IUPAC Name |
N-[2-(2-methoxyphenyl)ethyl]-2-[5-methyl-3-(morpholine-4-carbonyl)pyrazol-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N4O4/c1-15-13-17(20(26)23-9-11-28-12-10-23)22-24(15)14-19(25)21-8-7-16-5-3-4-6-18(16)27-2/h3-6,13H,7-12,14H2,1-2H3,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAUDIRYFQRZQBT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CC(=O)NCCC2=CC=CC=C2OC)C(=O)N3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-methoxyphenethyl)-2-(5-methyl-3-(morpholine-4-carbonyl)-1H-pyrazol-1-yl)acetamide is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its pharmacological properties, including antitumor, anti-inflammatory, and antibacterial activities, as well as its structure-activity relationships (SAR).
Chemical Structure and Properties
The molecular formula of this compound is C20H26N4O4, with a molecular weight of 386.452 g/mol. The compound features a pyrazole ring, which is known for its diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C20H26N4O4 |
| Molecular Weight | 386.452 g/mol |
| Purity | ≥ 95% |
Antitumor Activity
Recent studies have highlighted the antitumor potential of pyrazole derivatives, including this compound. Pyrazole compounds have been shown to inhibit various kinases involved in cancer progression, such as BRAF(V600E) and EGFR. For instance, a series of pyrazole amide derivatives demonstrated significant activity against tumor cell lines, suggesting that this compound may exhibit similar properties due to its structural characteristics .
Case Study:
In a study evaluating the cytotoxic effects of various pyrazole derivatives, compounds with morpholine and carbonyl substitutions showed enhanced activity against breast and glioblastoma cancer cell lines. The IC50 values for these compounds were significantly lower than those for standard chemotherapeutic agents, indicating their potential as lead compounds for further development .
Anti-inflammatory Activity
The anti-inflammatory effects of pyrazole derivatives are attributed to their ability to inhibit the production of pro-inflammatory cytokines. This compound may exert similar effects by modulating pathways involved in inflammation.
Research Findings:
In vitro studies have shown that certain pyrazole derivatives can reduce the production of nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α) in macrophages stimulated with lipopolysaccharides (LPS). This suggests that this compound could be beneficial in treating inflammatory diseases .
Antibacterial Activity
The antibacterial properties of pyrazole derivatives have also been documented. Compounds similar to this compound have shown effectiveness against various bacterial strains.
Experimental Results:
In one study, several pyrazole-based compounds were tested against Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives exhibited significant antibacterial activity, potentially through mechanisms that disrupt bacterial cell membranes or inhibit essential metabolic pathways .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to the pyrazole ring and substituents on the phenethyl group can significantly influence its pharmacological properties.
| Modification | Effect on Activity |
|---|---|
| Morpholine substitution | Enhanced antitumor activity |
| Carbonyl group | Increased anti-inflammatory properties |
| Methoxy group | Improved solubility and bioavailability |
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer properties of compounds similar to N-(2-methoxyphenethyl)-2-(5-methyl-3-(morpholine-4-carbonyl)-1H-pyrazol-1-yl)acetamide. For instance, related pyrazole derivatives have shown significant growth inhibition against various cancer cell lines. In particular, compounds with similar structural features have demonstrated percent growth inhibitions (PGIs) ranging from 51.88% to 86.61% against cell lines such as SNB-19 and OVCAR-8 . This suggests that the compound may exhibit similar properties, warranting further investigation.
Synthesis and Functionalization
The synthesis of pyrazole derivatives has been extensively studied, with methodologies involving cycloaddition reactions and oxidation processes yielding compounds with diverse biological activities . The ability to modify the morpholine and pyrazole components can lead to enhanced pharmacological profiles, making this compound a candidate for further functionalization aimed at improving its efficacy and selectivity against cancer cells.
Coordination Chemistry
This compound may also serve as a ligand in coordination chemistry due to the presence of nitrogen atoms in its structure. Pyrazole derivatives are known for their proton-responsive nature, which can be exploited in materials chemistry and catalysis . This aspect opens avenues for research into its use in developing new materials or catalysts.
Case Study 1: Anticancer Evaluation
A study explored the anticancer effects of a series of pyrazole-based compounds, including those with morpholine substituents. The results indicated that modifications at the pyrazole ring significantly influenced cytotoxicity against various cancer cell lines (HCT-116, MCF-7, HeLa). The findings suggest that this compound could be a promising candidate for further anticancer studies .
Case Study 2: Synthesis Protocols
Research into the synthesis of pyrazole compounds has revealed effective protocols involving [3 + 2] cycloaddition reactions followed by oxidation steps. These methods yield high regioselectivity and moderate-to-high yields of functionalized pyrazoles . Such synthetic strategies could be adapted for producing this compound on a larger scale for pharmacological testing.
Comparison with Similar Compounds
Structural and Functional Group Variations
The table below highlights key structural differences and similarities between the target compound and analogs:
Physicochemical Properties
- Solubility : The morpholine group in the target compound and BG14607 likely improves aqueous solubility compared to brominated () or purely aromatic analogs (e.g., ’s chlorophenyl derivatives) .
- Melting Points : Chlorophenyl derivatives () exhibit higher melting points (130–159°C) compared to morpholine-containing compounds, which are unreported but expected to be lower due to reduced crystallinity .
Q & A
Q. Basic Research Focus
- 1H NMR : Confirm proton environments (e.g., methoxy singlet at δ 3.7–3.8 ppm, morpholine protons at δ 3.4–3.6 ppm) .
- LC-MS : Validate molecular weight (e.g., [M+H]+ peak at m/z ~456) and detect impurities .
- IR Spectroscopy : Identify carbonyl stretches (C=O at ~1680–1720 cm⁻¹ for acetamide and morpholine groups) .
Advanced Consideration : Use 2D NMR (e.g., HSQC, HMBC) to resolve overlapping signals in aromatic regions and confirm connectivity .
How can computational tools predict the biological activity of this compound?
Q. Basic Research Focus
- PASS Program : Predicts potential targets (e.g., kinase inhibition or GPCR modulation) based on structural fingerprints .
- Molecular Docking : Screen against protein databases (e.g., PDB) to assess binding affinity to targets like COX-2 or mTOR .
Advanced Consideration : Combine docking with molecular dynamics simulations (e.g., GROMACS) to evaluate binding stability under physiological conditions .
How to design structure-activity relationship (SAR) studies for derivatives of this compound?
Q. Advanced Research Focus
- Core Modifications : Replace morpholine with piperazine or thiomorpholine to assess impact on solubility and target affinity .
- Substitution Patterns : Vary methoxyphenethyl groups (e.g., fluorophenethyl in ) to study steric/electronic effects.
- Bioisosteres : Substitute pyrazole with triazole to compare metabolic stability (see table below) .
| Analog | Modification | Activity Trend |
|---|---|---|
| N-(4-fluorophenethyl) derivative | Fluorine substitution | Enhanced COX-2 inhibition |
| Piperazine-containing analog | Morpholine → piperazine | Improved solubility |
How to resolve contradictions between predicted and observed biological activities?
Q. Advanced Research Focus
- Validation Workflow : Retest in vitro assays (e.g., IC50 in enzyme inhibition) under standardized conditions to rule out experimental variability .
- Metabolite Screening : Use LC-MS/MS to identify active/inactive metabolites that may explain discrepancies .
- Target Profiling : Employ proteomics (e.g., affinity chromatography) to identify off-target interactions .
What computational strategies optimize reaction pathways for novel derivatives?
Q. Advanced Research Focus
- ICReDD Methods : Combine quantum chemical calculations (e.g., DFT for transition states) with machine learning to predict optimal reagents/solvents .
- Reaction Network Analysis : Use software like ChemAxon to map competing pathways and minimize byproducts .
How to elucidate reaction mechanisms for key synthetic steps?
Q. Advanced Research Focus
- Isotopic Labeling : Track 13C-labeled intermediates during cyclization to confirm mechanistic pathways .
- Kinetic Studies : Monitor reaction progress via in-situ IR to identify rate-limiting steps .
What purification techniques address challenges in isolating high-purity intermediates?
Q. Basic Research Focus
- Flash Chromatography : Use gradient elution (e.g., 10–50% EtOAc in hexane) for polar intermediates .
- Recrystallization : Optimize solvent pairs (e.g., ethanol/water) for morpholine-containing fragments .
How to scale up synthesis while maintaining yield and purity?
Q. Advanced Research Focus
- Continuous Flow Reactors : Improve heat/mass transfer for exothermic steps like acylations .
- DoE (Design of Experiments) : Statistically optimize parameters (temperature, stoichiometry) for pilot-scale batches .
What methodologies assess the compound’s toxicity profile early in development?
Q. Basic Research Focus
- In Silico Tools : Use ProTox-II or Derek Nexus to predict hepatotoxicity and mutagenicity .
- In Vitro Assays : Test cytotoxicity in HepG2 cells and hERG channel inhibition to prioritize safe leads .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
